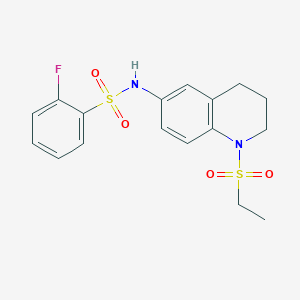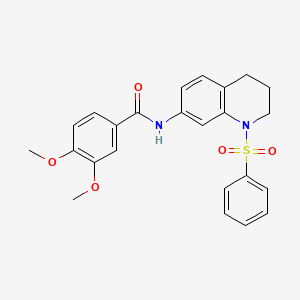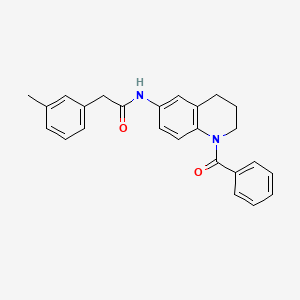
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of amides. This compound features a benzoyl group attached to a tetrahydroquinoline ring system, which is further connected to a 3-methylphenyl acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide typically involves a multi-step process:
Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring. This can be achieved through the Povarov reaction, which is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene.
Benzoylation: The tetrahydroquinoline ring is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the introduction of the 3-methylphenyl acetamide group. This can be achieved through an acylation reaction using 3-methylphenylacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Alkylated or acylated amide derivatives.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylacetamide: Lacks the 3-methyl group on the phenyl ring.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenyl)acetamide: Has the methyl group at the 4-position instead of the 3-position.
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
特性
分子式 |
C25H24N2O2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N2O2/c1-18-7-5-8-19(15-18)16-24(28)26-22-12-13-23-21(17-22)11-6-14-27(23)25(29)20-9-3-2-4-10-20/h2-5,7-10,12-13,15,17H,6,11,14,16H2,1H3,(H,26,28) |
InChIキー |
YTTJVJCKYXUSEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



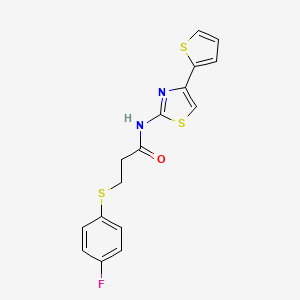
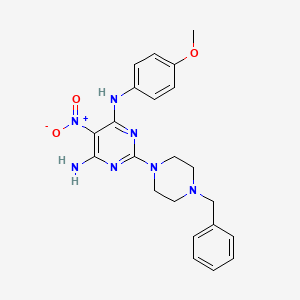




![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B14972502.png)
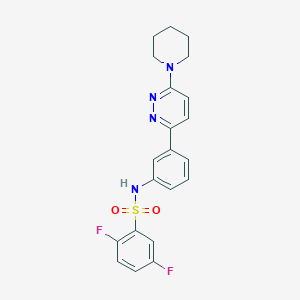
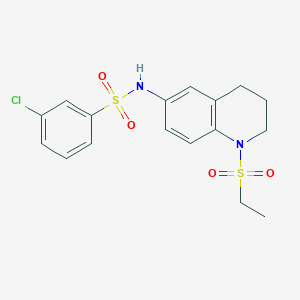
![N-(3,5-dimethoxyphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B14972525.png)

